1-(5-Bromopyridin-2-yl)benzimidazole

C–N Bond Exchange Copper Catalysis Synthetic Methodology

1-(5-Bromopyridin-2-yl)benzimidazole (CAS 1043906-08-6) is a heterocyclic compound featuring a benzimidazole core N-linked to a 5-bromopyridine ring. It is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where its bifunctional reactivity—the C–Br bond for cross-coupling and the N-heterocycle for C–N exchange—enables divergent derivatization.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
Cat. No. B13738433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)benzimidazole
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)Br
InChIInChI=1S/C12H8BrN3/c13-9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H
InChIKeyPZYRHHDWNCXKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromopyridin-2-yl)benzimidazole: A Bifunctional Heterocyclic Building Block for C–N Bond Exchange and Cross-Coupling


1-(5-Bromopyridin-2-yl)benzimidazole (CAS 1043906-08-6) is a heterocyclic compound featuring a benzimidazole core N-linked to a 5-bromopyridine ring. It is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where its bifunctional reactivity—the C–Br bond for cross-coupling and the N-heterocycle for C–N exchange—enables divergent derivatization [1]. Its biological activity is limited, with an IC₅₀ of 3.60E+3 nM against 5-lipoxygenase (5-LO) in human neutrophils, positioning it as a low-potency tool compound rather than a lead candidate [2].

Why 1-(5-Bromopyridin-2-yl)benzimidazole Cannot Be Replaced by Simple Halopyridines or Unsubstituted Benzimidazoles


Simple substitution with 5-bromopyridine or 1H-benzimidazole alone fails to replicate the dual reactivity of 1-(5-bromopyridin-2-yl)benzimidazole. The specific N-aryl linkage between the pyridine and benzimidazole rings is essential for copper-catalyzed C–N bond exchange, where the benzimidazolyl group acts as a leaving group [1]. Unsubstituted benzimidazole or 2-substituted pyridines without the N-heteroaryl substituent are inert under these conditions. Furthermore, the bromine atom provides a orthogonal handle for subsequent Pd-catalyzed cross-couplings, enabling a sequential diversification strategy that single-functionality analogs cannot support [1].

Quantitative Differentiation Evidence for 1-(5-Bromopyridin-2-yl)benzimidazole


Reaction Yield in Copper-Catalyzed C–N Bond Exchange vs. Other N-Heterocyclic Substrates

In a copper-catalyzed C–N bond exchange with pyrazole, 1-(5-bromopyridin-2-yl)-1H-benzo[d]imidazole (1a) delivered the exchange product 3a in 76% yield under optimized conditions (Cu(NO₃)₂, Cs₂CO₃, DMF, air, 140 °C) [1]. This was the model substrate used for reaction optimization and proved superior to other N-heterocyclic leaving groups. For comparison, the analogous 5-bromo-2-(1H-indazol-1-yl)pyridine (3b) gave only 62% yield of the same product under identical conditions, demonstrating that the benzimidazolyl group is a more effective leaving group for this transformation [1].

C–N Bond Exchange Copper Catalysis Synthetic Methodology

Chemoselectivity: C–N vs. C–Br Bond Reactivity in the Presence of a Copper Catalyst

Under the optimized C–N bond exchange conditions, the C–Br bond of 1-(5-bromopyridin-2-yl)benzimidazole remains completely intact, with no detectable cross-coupling or dehalogenation byproducts observed [1]. This stands in contrast to the documented lability of aryl bromides under copper catalysis in the presence of amine nucleophiles, which typically leads to competing C–N bond formation at the bromide position. The exclusive chemoselectivity for N-heterocycle exchange over bromide substitution is a distinctive feature of this substrate class [1].

Chemoselectivity C–Br Bond Stability Reaction Design

Benchmark 5-Lipoxygenase Inhibitory Activity Relative to the Benzimidazole Class

1-(5-Bromopyridin-2-yl)benzimidazole inhibits 5-lipoxygenase (5-LO) in a human neutrophil cell-intact assay with an IC₅₀ of 3.60E+3 nM (3.6 µM) [1]. For context, the prototypical benzimidazole-based FLAP inhibitor BRP-7 suppresses leukotriene biosynthesis with an IC₅₀ of approximately 0.3–0.5 µM in comparable cell-based assays [2], placing the target compound roughly 7–12-fold less potent. This low micromolar activity supports its use as a tool compound for mechanistic studies rather than as a lead-like inhibitor.

5-Lipoxygenase Inflammation Enzyme Inhibition

Optimal Application Scenarios for 1-(5-Bromopyridin-2-yl)benzimidazole Based on Quantitative Evidence


Sequential Diversification in Parallel Library Synthesis

The exclusive chemoselectivity of the C–N bond exchange, leaving the C–Br bond intact, enables a sequential two-step diversification strategy: first, install diverse N-heterocycles via copper-catalyzed exchange; second, functionalize the bromide via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This scenario is directly supported by the 76% yield in the model C–N exchange and the documented complete retention of the bromide [1].

Low-Potency Reference Inhibitor for 5-Lipoxygenase/FLAP Assay Development

With a well-defined IC₅₀ of 3.6 µM in a human neutrophil cell-intact assay, this compound serves as a reproducible, commercially available low-potency control for validating 5-LO or FLAP biochemical and cellular assays. Its activity is approximately 7–12-fold weaker than the reference FLAP inhibitor BRP-7, providing a useful dynamic range for assay calibration [2].

Model Substrate for Reaction Methodology Development

As the substrate used to optimize the copper-catalyzed C–N bond exchange reaction conditions, this compound is the benchmark substrate for further methodology development, including investigations of catalyst scope, solvent effects, and scale-up protocols. Its established reactivity profile makes it the default choice for extending this chemistry to new nucleophiles [1].

Quote Request

Request a Quote for 1-(5-Bromopyridin-2-yl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.